molecular formula C14H19N5O2S B6699367 Ethyl 2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate

Ethyl 2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B6699367
M. Wt: 321.40 g/mol
InChI Key: IPBBWJFYVHFNNO-UHFFFAOYSA-N
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Description

Ethyl 2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a triazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

    Attachment of the Triazole Moiety: The triazole ring can be synthesized separately and then attached to the main structure through a condensation reaction.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Maintaining optimal reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

Ethyl 2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a bioactive agent.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[1-(1H-1,2,4-triazol-1-yl)methyl]pyrrolidine-1-carboxylate
  • Methyl 2-[1-(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-1-carboxylate
  • 2-[1-(2-Methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-1-carboxylic acid

Uniqueness

Ethyl 2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate is unique due to the presence of both the thiazole and triazole rings, which confer distinct chemical properties and biological activities. This combination is less common compared to other similar compounds, making it a valuable target for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-3-21-14(20)10-8-22-13(17-10)11-5-4-6-19(11)7-12-15-9-16-18(12)2/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBBWJFYVHFNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2CC3=NC=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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